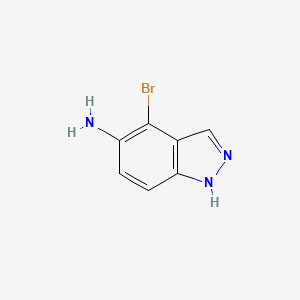

1H-Indazol-5-amine, 4-bromo-

Description

Significance of Indazole Scaffolds in Modern Chemical Research

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. fluorochem.co.ukfluorochem.co.uk Indazoles are considered "privileged scaffolds," meaning they are molecular frameworks that can bind to a variety of biological targets, making them highly valuable in drug discovery. cymitquimica.coma2bchem.com Their utility stems from their ability to act as bioisosteres for naturally occurring structures like phenols and indoles, often providing improved metabolic stability and pharmacokinetic properties. cymitquimica.com

Indazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. researchgate.netechemi.comchemicalbook.com This versatility has led to the development of several marketed drugs containing the indazole core, such as the anti-inflammatory agent Bendazac and the kinase inhibitor Axitinib. cymitquimica.com The indazole structure typically exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being the more thermodynamically stable and predominant isomer. chemimpex.comaaronchem.com The scaffold's unique electronic properties and its capacity to participate in hydrogen bonding make it a frequent choice for designing inhibitors of enzymes like protein kinases. cymitquimica.com

The Role of Halogenated Amines in Advanced Synthetic Strategies

Halogenated amines are a class of organic compounds that are fundamental to advanced synthetic strategies. The presence of both a halogen atom (such as bromine) and an amine group on an aromatic ring, as in 1H-Indazol-5-amine, 4-bromo-, creates a molecule with multiple reactive sites for chemical modification.

The amine group can act as a nucleophile or be transformed into various other functional groups, enabling the construction of more complex molecules. The bromine atom is particularly useful as it enhances the molecule's electrophilic character, which can facilitate binding to biological targets. mdpi.com Furthermore, the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. echemi.commdpi.comchemshuttle.com These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing chemists to strategically link the indazole core to other molecular fragments. This dual functionality makes halogenated amino-indazoles versatile building blocks for creating libraries of compounds for screening in drug discovery and materials science.

Historical Overview of 1H-Indazol-5-amine, 4-bromo- in Academic Literature

The specific compound 1H-Indazol-5-amine, 4-bromo-, identified by the CAS Number 1781483-33-7, is a relatively recent entry into the chemical landscape. Unlike the foundational indazole chemistry established by Emil Fischer in the 19th century, the detailed academic literature on this particular isomer is not extensive. Its history is primarily documented through its appearance in the catalogs of chemical suppliers, where it is offered as a research chemical and synthetic building block.

While the synthesis of many indazole isomers is well-documented—often involving the cyclization of substituted benzonitriles with hydrazine (B178648)—the specific first synthesis of 1H-Indazol-5-amine, 4-bromo- is not prominently featured in seminal publications. mdpi.com Its emergence is characteristic of the broader expansion of chemical space, where companies synthesize and supply novel derivatives to meet the demands of researchers exploring new structure-activity relationships.

Overview of Research Trajectories Involving 1H-Indazol-5-amine, 4-bromo-

While specific research exclusively focused on 1H-Indazol-5-amine, 4-bromo- is limited in published literature, the research trajectories for its isomers are well-established and indicate its potential applications. Substituted bromo-amino-indazoles are key intermediates in the synthesis of high-value compounds, particularly in pharmaceuticals.

For instance, the related compound 7-Bromo-4-chloro-1H-indazol-3-amine serves as a critical fragment in the synthesis of Lenacapavir, a potent, long-acting inhibitor of the HIV-1 capsid. Other isomers, like 5-Bromo-1H-indazol-3-amine, are used in oncology research to develop inhibitors of protein kinases, which are crucial targets in cancer therapy. The general research trajectory for a molecule like 1H-Indazol-5-amine, 4-bromo- involves its use as a starting material. Researchers would typically modify the amine at the C-5 position and utilize the bromine at the C-4 position for cross-coupling reactions to synthesize novel, more complex molecules for biological evaluation or for use in materials science.

Chemical Data and Research Findings

The primary role of 1H-Indazol-5-amine, 4-bromo- in the scientific community is as a commercially available building block for synthetic chemistry. Its key chemical data is summarized below.

Table 1: Properties of 1H-Indazol-5-amine, 4-bromo-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1781483-33-7 | |

| Molecular Formula | C₇H₆BrN₃ | |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 4-bromo-1H-indazol-5-amine | |

Detailed Research Findings

Detailed experimental studies published specifically on 1H-Indazol-5-amine, 4-bromo- are sparse. However, its value is understood from its chemical structure, which allows for predictable and versatile reactivity.

Synthetic Utility: The compound is a bifunctional synthetic intermediate.

Amine Functionalization: The primary amine group at the C-5 position is nucleophilic and can readily undergo reactions such as acylation, sulfonylation, alkylation, and reductive amination to introduce a wide variety of substituents.

Bromine Functionalization: The bromine atom at the C-4 position is a versatile handle for metal-catalyzed cross-coupling reactions. It can be used in Suzuki couplings with boronic acids, Stille couplings with organostannanes, or Buchwald-Hartwig aminations to form new C-C or C-N bonds, respectively. This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups.

A plausible, though not explicitly documented, synthetic route to 1H-Indazol-5-amine, 4-bromo- would likely start from a substituted nitrobenzene. For example, a potential pathway could involve the cyclization of a precursor like 4-bromo-2-fluoro-5-nitrobenzonitrile (B3030370) with hydrazine to form 4-bromo-5-nitro-1H-indazole, followed by the chemical reduction of the nitro group to the desired amine, a common transformation in the synthesis of amino-indazoles.

Mentioned Compounds

For clarity and reference, the chemical compounds discussed in this article are listed below.

Table 2: List of Compounds

| Compound Name | CAS Number |

|---|---|

| 1H-Indazol-5-amine, 4-bromo- | 1781483-33-7 |

| 4-bromo-5-nitro-1H-indazole | 1190315-72-0 |

| 5-Bromo-1H-indazol-3-amine | 61272-71-7 |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Not available |

| Axitinib | 319460-85-0 |

| Bendazac | 20187-55-7 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWVKLDTHDZHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Indazol 5 Amine, 4 Bromo

Established Multi-Step Synthesis Pathways to 1H-Indazol-5-amine, 4-bromo-

Traditional synthetic routes to 1H-Indazol-5-amine, 4-bromo- typically rely on multi-step sequences that construct the indazole core and subsequently introduce the required functional groups in a controlled manner. These pathways often begin with commercially available, pre-functionalized benzene (B151609) derivatives.

Regioselective Synthesis Strategies

Regioselectivity is the cornerstone of synthesizing 1H-Indazol-5-amine, 4-bromo-. The primary challenge lies in installing the bromine atom at the C4 position and the amine group at the C5 position without forming other isomers. A common and effective strategy involves the synthesis and subsequent reduction of a nitro-group precursor.

A logical pathway commences with the nitration of a suitable indazole or the cyclization of a pre-functionalized nitrophenyl precursor. For instance, the synthesis can start from a compound like 2,6-dichlorobenzonitrile (B3417380), which undergoes regioselective bromination to introduce a bromine atom at the desired position relative to other functional groups. mdpi.com This is followed by a selective cyclization reaction with hydrazine (B178648), where the substitution pattern on the starting benzene ring dictates the final positions of the substituents on the indazole ring. mdpi.comchemrxiv.org In the context of 1H-Indazol-5-amine, 4-bromo-, a highly plausible precursor is 4-bromo-5-nitro-1H-indazole. chemshuttle.com The final step is the selective reduction of the nitro group at the C5 position to an amine, a transformation that is typically high-yielding and does not affect the bromo-substituent or the indazole ring system.

Another established approach is the direct halogenation of a pre-existing indazole. For example, direct bromination of 4-substituted 1H-indazoles can be achieved regioselectively at the C7 position. nih.gov While this specific example doesn't yield the desired 4-bromo product, the principles of controlling regioselectivity through existing substituents are fundamental. For the target molecule, starting with 5-amino-1H-indazole and attempting direct bromination would likely lead to a mixture of products due to the activating nature of the amine group. Therefore, a more controlled approach often involves installing the bromine first on a less-activated ring system or using a protecting group strategy.

Precursor Chemistry and Starting Material Selection

A more frequently employed strategy involves the functionalization of a pre-formed indazole ring or the cyclization of a substituted benzonitrile. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile highlights the utility of starting with readily available, inexpensive materials. mdpi.com This route involves a highly regioselective bromination followed by cyclization with hydrazine hydrate. mdpi.com

A key intermediate for the synthesis of the title compound is 4-bromo-5-nitro-1H-indazole . chemshuttle.com The synthesis of this precursor itself is a critical step. It could potentially be synthesized from 4-methyl-1H-indazole via nitration followed by bromination, a strategy noted for similar compounds. smolecule.com The final conversion to 1H-Indazol-5-amine, 4-bromo- is then achieved through the reduction of the nitro group. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., Fe/HCl). acs.org

| Precursor Route | Key Steps | Common Reagents |

| From Substituted Benzonitrile | 1. Regioselective Bromination2. Cyclization with Hydrazine | 1. NBS, H₂SO₄2. Hydrazine Hydrate |

| From Substituted Indazole | 1. Synthesis of 5-nitro-1H-indazole2. Regioselective Bromination at C43. Nitro Group Reduction | 1. Cyclization of precursor2. Br₂, NBS3. H₂/Pd-C, Fe/HCl |

Development of Novel and Efficient Synthetic Approaches to 1H-Indazol-5-amine, 4-bromo-

Recent advances in organic synthesis have provided more sophisticated and efficient tools for constructing complex heterocyclic systems like 1H-Indazol-5-amine, 4-bromo-. These methods often involve catalytic processes that offer higher yields, milder reaction conditions, and better functional group tolerance.

Catalytic Strategies for Indazole Ring Formation

Transition-metal catalysis has revolutionized the synthesis of indazoles. These methods often involve C-H bond activation and annulation cascades, providing convergent and atom-economical routes to the indazole core. nih.gov

Rhodium/Copper Catalysis : Rh(III)/Cu(II) catalytic systems can be used to synthesize 1H-indazoles from benzimidates and nitrosobenzenes through a sequence of C-H activation and intramolecular annulation. nih.gov This strategy demonstrates broad functional group tolerance. nih.gov

Cobalt Catalysis : Cobalt(III) catalysts have been employed for the single-step assembly of N-aryl-2H-indazoles from azobenzenes and aldehydes via C-H bond functionalization and cyclative capture. nih.gov While this produces 2H-indazoles, the underlying principles of C-H activation are relevant.

Palladium Catalysis : Palladium-catalyzed reactions, such as the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines, are used to form 2H-indazoles. rug.nl Palladium is also crucial in Suzuki coupling reactions to build complex indazole precursors before the cyclization step.

To apply these methods for the synthesis of 1H-Indazol-5-amine, 4-bromo-, one would need to design precursors with the appropriate substitution pattern that can undergo the desired catalytic cyclization.

| Catalytic System | Reaction Type | Precursors |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Benzimidates, Nitrosobenzenes |

| Cp*Co(III) | C-H Functionalization/Cyclization | Azobenzenes, Aldehydes |

| Palladium | Intramolecular C-H Amination | Aminohydrazones |

Directed Ortho-Metalation Approaches to Bromination

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to position a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. The resulting organometallic intermediate is then quenched with an electrophile. organic-chemistry.org

For the synthesis of 1H-Indazol-5-amine, 4-bromo-, a DoM strategy could be envisioned starting with a 1H-indazole bearing a suitable DMG at the C5 position. A protected amine, such as an amide or carbamate, can serve as an effective DMG. The synthesis would proceed as follows:

Protection of the amine at C5 of 5-amino-1H-indazole.

Treatment with an organolithium reagent (e.g., n-BuLi or LDA) to selectively deprotonate the C4 position.

Quenching the resulting lithiated species with a bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom regioselectively at C4.

Deprotection of the C5-amine to yield the final product.

This approach offers excellent control over the position of bromination, which can be difficult to achieve using electrophilic aromatic substitution methods on an amine-substituted indazole.

Amination Methodologies for the Indazole Core

The introduction of the amine group at the C5 position is a crucial transformation. Several methodologies can be employed:

Reduction of a Nitro Group : This is the most common and reliable method. Starting with 4-bromo-5-nitro-1H-indazole, the nitro group is selectively reduced to an amine. chemshuttle.com This can be achieved through various conditions, allowing for broad applicability. acs.org

Catalytic Hydrogenation : Using hydrogen gas and a palladium catalyst (Pd/C) in a solvent like ethanol (B145695) is a clean and efficient method.

Stoichiometric Reduction : Reagents like iron powder in hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are also effective.

Catalytic C-H Amination : Modern methods allow for the direct amination of C-H bonds. Rhodium-catalyzed amination using anthranil (B1196931) as the aminating agent has been used to synthesize 1H-indazoles. nih.gov Applying such a method directly to the C5 position of 4-bromo-1H-indazole would represent a highly efficient, though challenging, synthetic step.

Nucleophilic Aromatic Substitution (SNA_r_) : If a suitable precursor like 4-bromo-5-fluoro-1H-indazole were available, the fluorine atom could be displaced by an amine source (like ammonia (B1221849) or a protected amine equivalent) via an SNA_r_ reaction, as the indazole ring is sufficiently electron-withdrawing.

The reduction of a nitro precursor remains the most established and practical approach for the large-scale synthesis of 1H-Indazol-5-amine, 4-bromo-.

Green Chemistry Principles in the Synthesis of 1H-Indazol-5-amine, 4-bromo-

The application of green chemistry principles to the synthesis of 1H-Indazol-5-amine, 4-bromo- is crucial for minimizing environmental impact and enhancing process safety and efficiency. These principles address challenges such as the use of hazardous solvents, poor atom economy, and reliance on stoichiometric reagents. Recent advances in the synthesis of indazole variants have highlighted catalyst-based and green chemistry approaches. benthamdirect.comingentaconnect.com

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional indazole syntheses often employ volatile and hazardous organic solvents like dimethylformamide (DMF) and toluene. sphinxsai.comresearchgate.net Green chemistry encourages the use of safer alternatives with lower environmental impact. For the synthesis of indazoles, solvents like polyethylene (B3416737) glycol (PEG) and water have been investigated. organic-chemistry.org For instance, a copper-catalyzed three-component synthesis of 2H-indazoles has been successfully carried out in PEG, which is a non-toxic, biodegradable, and recyclable solvent. organic-chemistry.org Another approach involves microwave-assisted synthesis, which can accelerate reactions and often allows for the use of greener solvents like ethanol-water mixtures. ajrconline.orgresearchgate.net

The ideal green solvent for the synthesis of 1H-Indazol-5-amine, 4-bromo- would depend on the specific reaction step, such as the initial cyclization or subsequent functionalization. The table below outlines some potential green solvents and their relevant properties.

Table 1: Potential Green Solvents for Indazole Synthesis

| Solvent | Boiling Point (°C) | Key Properties | Potential Application in Indazole Synthesis |

|---|---|---|---|

| Water | 100 | Non-toxic, non-flammable, inexpensive | Used in some cyclization and functionalization reactions, particularly under microwave or high-temperature conditions. ajrconline.org |

| Ethanol | 78 | Biodegradable, low toxicity | A common solvent for reactions involving hydrazines and can be used in mixtures with water. chemicalbook.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Derived from renewable resources, lower peroxide formation than THF | A suitable replacement for traditional ethereal solvents in organometallic and cyclization reactions. mdpi.com |

| Polyethylene Glycol (PEG) | Varies | Non-toxic, recyclable, thermally stable | Can act as both solvent and catalyst promoter in some heterocyclic syntheses. organic-chemistry.org |

Minimizing solvent use can be achieved through one-pot or flow chemistry processes. acs.orgacs.org A one-step synthesis of substituted indazoles using a flow reactor has been reported, demonstrating enhanced safety, reproducibility, and scalability while often reducing solvent consumption. acs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are inherently greener as they generate less waste. Traditional named reactions for heterocycle synthesis can sometimes suffer from poor atom economy due to the use of stoichiometric activating or protecting groups.

A common route to 3-aminoindazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine. chemicalbook.commdpi.comorganic-chemistry.org A hypothetical synthesis of 1H-Indazol-5-amine, 4-bromo- could start from 2-fluoro-4-bromo-5-nitrobenzonitrile and hydrazine, followed by reduction of the nitro group.

Hypothetical Reaction for Atom Economy Calculation:

Step 1: Cyclization C₇H₂BrFN₂O₂ (2-fluoro-4-bromo-5-nitrobenzonitrile) + N₂H₄ (Hydrazine) → C₇H₄BrN₃O₂ (4-bromo-5-nitro-1H-indazole) + HF

Step 2: Reduction C₇H₄BrN₃O₂ (4-bromo-5-nitro-1H-indazole) + 3H₂ → C₇H₆BrN₃ (1H-Indazol-5-amine, 4-bromo-) + 2H₂O

To improve atom economy, cycloaddition reactions and C-H activation strategies are being explored for indazole synthesis. nih.govnih.gov For example, a [3+2] dipolar cycloaddition of arynes and sydnones provides a direct route to the indazole core with high atom economy. organic-chemistry.org

Table 2: Atom Economy Comparison of Hypothetical Indazole Syntheses

| Reaction Type | General Equation | Theoretical % Atom Economy | Notes |

|---|---|---|---|

| SNAr with Hydrazine | R-CN + N₂H₄ → Indazole-NH₂ + H-Halide | Moderate | The generation of a stoichiometric amount of hydrogen halide as a byproduct lowers the atom economy. |

| [3+2] Cycloaddition | Aryne + Diazo compound → Indazole | High | All atoms from the reactants are incorporated into the product, leading to excellent atom economy. organic-chemistry.org |

The move from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. In the context of indazole synthesis, various catalytic methods have been developed to improve efficiency and reduce waste. benthamdirect.comingentaconnect.com These include transition-metal catalysis, organocatalysis, and biocatalysis.

For the synthesis of substituted indazoles, palladium- and copper-catalyzed reactions are particularly prevalent. acs.orgorganic-chemistry.orgsci-hub.se Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives provides a smooth route to 3-aminoindazoles. organic-chemistry.org A copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has also been developed for the synthesis of 2H-indazoles. acs.org Furthermore, molecular iodine has been reported as an efficient and mild catalyst for indazole synthesis from ortho-alkoxyacetophenones and hydrazine hydrate. sphinxsai.com

Electrochemical synthesis offers a transition-metal-free alternative, using electricity to drive the cyclization reaction, as demonstrated in the intramolecular N-H coupling for the synthesis of 1H-indazoles. rsc.org

Table 3: Catalytic Systems for Indazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Pd(OAc)₂, CuI, Rh(III) complexes | Cross-coupling, C-H activation, amination | High efficiency and selectivity, broad substrate scope. nih.govsci-hub.se |

| Organocatalyst | Molecular Iodine (I₂) | Condensation/Cyclization | Mild reaction conditions, low cost, metal-free. sphinxsai.com |

| Electrochemical | - | Oxidative Cyclization | Avoids use of metal catalysts and chemical oxidants. rsc.org |

Investigation of Scale-Up Feasibility for 1H-Indazol-5-amine, 4-bromo- Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For 1H-Indazol-5-amine, 4-bromo-, a key consideration is the safety and cost-effectiveness of the chosen synthetic route.

A practical synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile has been demonstrated on a hundred-gram scale without the need for column chromatography. mdpi.com This two-step sequence involved a regioselective bromination followed by heterocycle formation with hydrazine. mdpi.com Such a route, which avoids costly purification steps, is highly desirable for industrial applications.

The use of hydrazine is a significant safety concern on a large scale due to its toxicity and explosive nature. Therefore, process safety management is critical. The use of flow reactors can mitigate some of these risks by minimizing the volume of hazardous reagents at any given time and allowing for better temperature and pressure control. acs.org

A patent for the preparation of 4-bromo-5-methyl-1H-indazole highlights potential industrial routes, but also notes the drawbacks of certain methods, such as nitration with sulfuric and nitric acid, which generates large amounts of waste acid and can be hazardous on a large scale. google.com The patented method utilizes organolithium chemistry, which can be challenging to scale up due to the need for cryogenic temperatures and strictly anhydrous conditions. google.com

Ultimately, the scale-up feasibility for 1H-Indazol-5-amine, 4-bromo- production will depend on a careful optimization of reaction conditions, prioritizing routes that use readily available and inexpensive starting materials, avoid hazardous reagents where possible, and minimize complex purification procedures.

Chemical Transformations and Derivatization Strategies of 1h Indazol 5 Amine, 4 Bromo

Cross-Coupling Reactions of the Bromine Atom at the 4-Position

The bromine atom at the C4-position of the indazole ring is anticipated to be reactive in various palladium-catalyzed cross-coupling reactions. However, specific examples detailing these transformations on 1H-Indazol-5-amine, 4-bromo- are not documented in the available search results. Methodologies applied to other bromo-indazole isomers provide a theoretical framework, but direct application and results (such as yields and optimal conditions) for the target compound are unpublished.

Reactions Involving the Amino Group at the 5-Position

The amino group at the C5-position is a versatile functional handle that can typically undergo reactions such as acylation, alkylation, diazotization followed by substitution, or serve as a directing group. For instance, the protection of an amino group on a different isomer (3-amino-5-bromo-1H-indazole) with a tert-butyloxycarbonyl (Boc) group has been reported. nih.goviucr.org However, specific studies detailing the derivatization of the 5-amino group on 1H-Indazol-5-amine, 4-bromo- are not available.

N-Alkylation and N-Acylation Reactions

The 5-amino group of 4-bromo-1H-indazol-5-amine behaves as a typical aromatic amine, readily undergoing N-alkylation and N-acylation.

N-Alkylation can be achieved using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the acid byproduct. The reaction typically leads to a mixture of mono- and di-alkylated products, which can be controlled by adjusting the stoichiometry of the alkylating agent.

N-Acylation provides a straightforward route to amide derivatives. This transformation is commonly performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. The reaction is generally high-yielding and selective for the more nucleophilic amino group over the indazole nitrogen.

| Starting Material | Reagent | Reaction Type | Typical Product |

|---|---|---|---|

| 1H-Indazol-5-amine, 4-bromo- | Acetyl chloride | N-Acylation | N-(4-bromo-1H-indazol-5-yl)acetamide |

| 1H-Indazol-5-amine, 4-bromo- | Benzyl bromide / K₂CO₃ | N-Alkylation | N-benzyl-4-bromo-1H-indazol-5-amine |

Urea, Thiourea, and Sulfonamide Formation

The nucleophilic 5-amino group is a prime site for the synthesis of urea, thiourea, and sulfonamide derivatives, functionalities that are significant in medicinal chemistry.

Urea and Thiourea Synthesis: Ureas are typically formed by reacting the amine with an isocyanate, while thioureas are synthesized using an isothiocyanate. These addition reactions are often quantitative and proceed under mild conditions. The resulting (thio)urea moiety can establish stable hydrogen bonds, a key feature for interaction with biological targets.

Sulfonamide Synthesis: The reaction between 4-bromo-1H-indazol-5-amine and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamide. This transformation is a robust and widely used method for creating these important amide bioisosteres.

| Derivative Type | Reagent | Product Structure Snippet |

|---|---|---|

| Urea | Phenyl isocyanate | -NH-C(=O)NH-Ph |

| Thiourea | Methyl isothiocyanate | -NH-C(=S)NH-Me |

| Sulfonamide | p-Toluenesulfonyl chloride | -NH-S(=O)₂-C₆H₄-CH₃ |

Diazotization and Subsequent Transformations

The primary aromatic amine at C5 can be converted into a diazonium salt, a highly versatile intermediate. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C).

The resulting 4-bromo-1H-indazol-5-yl diazonium salt is unstable but can be immediately used in a variety of subsequent transformations to introduce a wide range of functional groups, effectively replacing the original amino group. Key examples include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce a fluoro group.

Hydrolysis: Gently warming the diazonium salt solution to introduce a hydroxyl group.

These transformations dramatically expand the synthetic utility of the 4-bromo-1H-indazol-5-amine core.

Amide and Carbamate Synthesis

In addition to N-acylation with acid chlorides, amides can be formed through coupling reactions with carboxylic acids using activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Carbamates, which are esters of carbamic acid, can be synthesized from the 5-amino group by reaction with chloroformates (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base. Alternatively, reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the corresponding Boc-protected amine, a common strategy in multi-step synthesis.

Functionalization of the Indazole Core of 1H-Indazol-5-amine, 4-bromo-

Beyond derivatization of the amino group, the indazole ring system itself can be functionalized.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (if applicable)

Further electrophilic aromatic substitution on the benzene portion of 4-bromo-1H-indazol-5-amine is complex due to the competing directing effects of the existing substituents.

The 5-amino group is a strongly activating, ortho, para-director.

The 4-bromo group is a deactivating, ortho, para-director.

The fused pyrazole (B372694) ring acts as a deactivating group.

The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to it: C6 and C4. Since C4 is already substituted with bromine, the most probable site for electrophilic attack (e.g., nitration, halogenation) is the C6 position. However, the steric hindrance from the adjacent amino group and the deactivating effect of the bromine atom could lead to poor reactivity or mixtures of products, including potential substitution at C7. Specific reaction conditions would need to be carefully optimized to achieve regioselectivity.

Modification of the Pyrazole Nitrogen (N1- and N2-Substitution)

The indazole ring exhibits annular tautomerism, and its N-H proton can be removed by a base to generate an indazolide anion. This anion can then be alkylated or acylated. However, this reaction typically yields a mixture of N1- and N2-substituted isomers.

The regioselectivity of this substitution is influenced by several factors:

Steric Effects: Bulky substituents on the indazole ring, particularly at the C7 position, can favor substitution at the less hindered N1 position.

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the relative nucleophilicity of N1 versus N2.

Reaction Conditions: The choice of base, solvent, and electrophile can significantly alter the N1/N2 product ratio. For instance, studies on other indazoles have shown that using sodium hydride in THF often favors N1-alkylation. In contrast, different conditions might favor the formation of the N2 isomer.

For 4-bromo-1H-indazol-5-amine, alkylation would likely produce a mixture of 1-alkyl-4-bromo-indazol-5-amine and 2-alkyl-4-bromo-indazol-5-amine, requiring chromatographic separation.

| Factor | Favors N1-Substitution | Favors N2-Substitution |

|---|---|---|

| Sterics | Bulky substituent at C7 | Small or no substituent at C7 |

| Electronics | Electron-donating groups | Electron-withdrawing groups (e.g., at C7) |

| Conditions | NaH in THF | Varies (e.g., Cs₂CO₃ in some cases) |

Metalation and Directed Functionalization of Unsubstituted Positions

Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.net This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at an adjacent position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high precision. organic-chemistry.orgresearchgate.net

For 1H-Indazol-5-amine, 4-bromo-, several positions are available for potential metalation. The primary sites for deprotonation would be the C-3 and C-7 positions of the indazole ring, as well as the N-1 position. The amino group at C-5 and the bromo group at C-4 can both influence the regioselectivity of metalation. Generally, an amino group, particularly after protection (e.g., as a carbamate), can act as a directing group. organic-chemistry.org However, the acidic N-H proton at the N-1 position is the most likely site of initial deprotonation with a strong base. Therefore, N-protection is a prerequisite for C-H metalation on the ring.

Once the N-1 position is protected, for instance with a Boc group, the regioselectivity of subsequent C-H lithiation would be dictated by the directing ability of the substituents and the inherent acidity of the indazole protons. The C-7 proton is adjacent to the protected nitrogen and could be a primary site for deprotonation. The C-3 proton is also activated by the pyrazole ring.

The general approach for a directed functionalization of N-protected 1H-Indazol-5-amine, 4-bromo- would involve the following steps:

N-Protection: The N-1 position of the indazole is protected with a suitable group, such as tert-butoxycarbonyl (Boc), to prevent N-deprotonation. rsc.org

Lithiation: The N-protected indazole is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile to introduce the desired functional group.

A variety of electrophiles can be employed in this step, leading to a diverse range of derivatives. The following table illustrates potential functionalizations:

| Electrophile | Introduced Functional Group |

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)2SO4 | Methyl |

| CO2 | Carboxylic Acid |

| DMF | Aldehyde |

| RCHO | Hydroxyalkyl |

| R3SiCl | Trialkylsilyl |

It is important to note that the interplay between the directing effects of the bromo and protected amino groups, as well as the inherent reactivity of the indazole ring, would ultimately determine the regiochemical outcome of the metalation.

Multi-Component Reactions Incorporating 1H-Indazol-5-amine, 4-bromo-

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substructures from each of the starting materials. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in the synthesis of diverse molecular scaffolds, particularly in drug discovery. chim.itnih.govwikipedia.org

Given the presence of a primary amino group, 1H-Indazol-5-amine, 4-bromo- is a suitable candidate for participation as the amine component in the Ugi four-component reaction (U-4CR). The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form an α-acylamino amide. nih.gov

A hypothetical Ugi reaction involving 1H-Indazol-5-amine, 4-bromo- would proceed as follows:

Imine Formation: The amine (1H-Indazol-5-amine, 4-bromo-) condenses with an aldehyde to form a Schiff base (imine).

Nitrilium Ion Formation: The imine is protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide to form a nitrilium ion intermediate.

Acyl Transfer: The carboxylate anion adds to the nitrilium ion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product.

The modular nature of the Ugi reaction allows for the creation of large libraries of compounds by varying the aldehyde, carboxylic acid, and isocyanide components. The table below illustrates the potential for diversification in a hypothetical Ugi reaction with 1H-Indazol-5-amine, 4-bromo-.

| Aldehyde (R1CHO) | Carboxylic Acid (R2COOH) | Isocyanide (R3NC) | Resulting Ugi Product Substituents |

| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | R1 = H, R2 = CH3, R3 = t-Bu |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | R1 = Ph, R2 = Ph, R3 = Cy |

| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | R1 = i-Pr, R2 = CH2CH3, R3 = Bn |

The Passerini three-component reaction (P-3CR) is another powerful MCR that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.org While 1H-Indazol-5-amine, 4-bromo- itself would not directly participate in a classic Passerini reaction, a derivative of this compound, for example, an indazole-containing aldehyde or carboxylic acid, could be a viable component. The Passerini reaction is known for its high atom economy and convergence, making it an attractive strategy for the rapid synthesis of complex molecules. wikipedia.org

The incorporation of the 1H-Indazol-5-amine, 4-bromo- moiety into complex molecular architectures through MCRs represents a promising strategy for the exploration of new chemical space in the development of novel therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Characterization of 1h Indazol 5 Amine, 4 Bromo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for determining the molecular structure of 1H-Indazol-5-amine, 4-bromo- in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be accomplished, providing unequivocal evidence for the proposed structure.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity within the 1H-Indazol-5-amine, 4-bromo- molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For 1H-Indazol-5-amine, 4-bromo-, this experiment would be crucial in confirming the connectivity of the aromatic protons on the indazole ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for 1H-Indazol-5-amine, 4-bromo- is presented below. Actual experimental values would be necessary for a definitive analysis.

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (NH) | - | - | - |

| 3 (CH) | - | - | - |

| 4 (C-Br) | - | - | - |

| 5 (C-NH₂) | - | - | - |

| 6 (CH) | - | - | - |

| 7 (CH) | - | - | - |

| 3a (C) | - | - | - |

| 7a (C) | - | - | - |

| NH₂ | - | - | - |

Note: The data in this table is hypothetical and serves as an illustration of how the data would be presented. Actual experimental data is required for a factual representation.

NOESY/ROESY for Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, providing insights into its three-dimensional conformation in solution. For a relatively rigid molecule like 1H-Indazol-5-amine, 4-bromo-, these experiments could confirm the planar nature of the indazole ring system and the orientation of the amine substituent relative to the neighboring protons. The observation of NOE/ROE cross-peaks between specific protons would provide direct evidence of their close spatial arrangement.

Single Crystal X-ray Diffraction Analysis of 1H-Indazol-5-amine, 4-bromo-

Determination of Solid-State Molecular Conformation

An X-ray crystallographic analysis of a suitable single crystal of 1H-Indazol-5-amine, 4-bromo- would reveal the exact solid-state conformation of the molecule. It would confirm the planarity of the bicyclic indazole core and provide precise measurements of the bond lengths and angles, which can be influenced by the electronic effects of the bromo and amine substituents.

A hypothetical table of selected crystallographic data is shown below.

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| R-factor | - |

Note: The data in this table is hypothetical and serves as an illustration of how the data would be presented. Actual experimental data is required for a factual representation.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of 1H-Indazol-5-amine, 4-bromo- would be dictated by a variety of intermolecular interactions. The amine and the indazole nitrogen atoms are capable of forming hydrogen bonds, which would likely play a significant role in the supramolecular assembly. Additionally, halogen bonding involving the bromine atom and π-π stacking interactions between the aromatic indazole rings could further stabilize the crystal structure. A detailed analysis of the crystal packing would provide valuable insights into the solid-state properties of the compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For 1H-Indazol-5-amine, 4-bromo-, the key vibrational modes would include:

N-H stretching vibrations from the indazole NH and the amine NH₂ groups, typically observed in the region of 3200-3500 cm⁻¹. The amine group would be expected to show two distinct stretching bands (symmetric and asymmetric).

Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the indazole ring system, expected in the 1400-1650 cm⁻¹ region.

N-H bending vibrations from the amine group, usually found around 1600 cm⁻¹.

C-N and C-Br stretching vibrations at lower frequencies.

A hypothetical table of characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Indazole N-H | Stretching | - |

| Amine N-H | Asymmetric Stretching | - |

| Amine N-H | Symmetric Stretching | - |

| Aromatic C-H | Stretching | - |

| C=C / C=N | Ring Stretching | - |

| Amine N-H | Bending | - |

| C-Br | Stretching | - |

Note: The data in this table is hypothetical and serves as an illustration of how the data would be presented. Actual experimental data is required for a factual representation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups and vibrational modes of a molecule. The FT-IR spectrum of 1H-Indazol-5-amine, 4-bromo- would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibrations of the primary amine (NH₂) and the indazole ring (N-H) are anticipated to appear in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the indazole ring system would likely produce signals in the 1650-1450 cm⁻¹ region. Furthermore, the C-Br stretching vibration is typically observed in the lower frequency region of 700-500 cm⁻¹. The precise peak positions provide a fingerprint for the molecule, confirming the presence of these functional groups.

Table 1: Predicted FT-IR Spectral Data for 1H-Indazol-5-amine, 4-bromo-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amine and Indazole) | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 |

| C=C and C=N Stretch (Ring) | 1650-1450 |

| N-H Bend (Amine) | 1650-1580 |

| C-N Stretch | 1350-1250 |

| C-Br Stretch | 700-500 |

This data is predictive and based on characteristic vibrational frequencies of similar functional groups.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. For 1H-Indazol-5-amine, 4-bromo- (C₇H₆BrN₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in a characteristic M and M+2 isotopic cluster in the mass spectrum. HRMS analysis would confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within a few parts per million).

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1H-Indazol-5-amine, 4-bromo-

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 211.9821 | 213.9799 |

Calculated for C₇H₇BrN₃⁺. This data is predictive.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characteristics

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of a molecule. The UV-Vis spectrum of 1H-Indazol-5-amine, 4-bromo- in a suitable solvent would likely display absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic indazole system. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

Fluorescence spectroscopy would reveal the emission properties of the molecule after excitation at an appropriate wavelength. The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield provide valuable information about the molecule's excited state and its potential applications in areas such as fluorescent labeling and sensing. The presence of the heavy bromine atom might influence the fluorescence properties through the heavy-atom effect, potentially leading to enhanced intersystem crossing and phosphorescence.

Computational and Theoretical Chemistry Studies of 1h Indazol 5 Amine, 4 Bromo

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A common approach involves the B3LYP functional combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization: The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as its energy minimum. This process, called geometry optimization, computationally adjusts bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. For 1H-Indazol-5-amine, 4-bromo-, the indazole ring system, composed of fused benzene (B151609) and pyrazole (B372694) rings, is expected to be nearly planar. The primary geometric parameters of interest include the C-Br, C-N, N-N, and N-H bond lengths and the angles within the bicyclic system.

Table 1: Representative Optimized Geometrical Parameters for 1H-Indazol-5-amine, 4-bromo- (Illustrative Data) This table presents theoretical values typical for similar structures, as specific experimental data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Br | 1.89 | C3-C4-C5 | 121.5 |

| C5-N(amine) | 1.40 | C4-C5-N(amine) | 120.0 |

| N1-N2 | 1.35 | N1-N2-C3 | 108.0 |

| C7-N1 | 1.38 | C7a-N1-N2 | 112.0 |

Vibrational Frequencies: Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are often compared with experimental infrared (IR) and Raman spectra to confirm the structure. Key vibrational modes for 1H-Indazol-5-amine, 4-bromo- would include the N-H stretching of the amine and indazole groups, C-H stretching of the aromatic ring, and the C-Br stretching frequency.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amine (N-H) | Symmetric Stretch | 3450 |

| Amine (N-H) | Asymmetric Stretch | 3540 |

| Indazole (N-H) | Stretch | 3400 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Indazole Ring | C=C/C=N Stretch | 1600-1450 |

| C-Br | Stretch | 650 |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For 1H-Indazol-5-amine, 4-bromo-, the electron-donating amine group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom and the pyrazole ring influence both orbitals. The HOMO is likely localized over the amine group and the fused benzene ring, whereas the LUMO may be distributed across the entire indazole system. The energy gap is a key parameter in understanding the charge transfer that can occur within the molecule.

Table 3: Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.35 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential.

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For 1H-Indazol-5-amine, 4-bromo-, the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amine and indazole N-H groups would exhibit a high positive potential (blue), making them sites for hydrogen bonding. This visualization helps in predicting intermolecular interactions and the molecule's reactive sites.

Conformational Analysis and Energy Landscapes

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

A torsional scan, or potential energy surface (PES) scan, is a computational method used to explore the energy changes associated with the rotation around a specific chemical bond. For 1H-Indazol-5-amine, 4-bromo-, a key rotational bond is the C5-N bond of the amine group. By systematically rotating this bond and calculating the energy at each step, a profile of the rotational energy barrier can be generated. This analysis would reveal the most stable (lowest energy) conformation of the amine group relative to the indazole ring. Due to the relative free rotation around the C-N single bond, the energy barrier is expected to be relatively small.

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and useful for understanding the general effects of solvent polarity on the solute's stability and geometry. For a polar molecule like 1H-Indazol-5-amine, 4-bromo-, an increase in solvent polarity would be expected to stabilize the molecule.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules (e.g., water) are included in the calculation. This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent to be modeled. For 1H-Indazol-5-amine, 4-bromo-, explicit models could be used to study the specific hydrogen bond interactions between water molecules and the amine and indazole N-H groups, providing a more detailed picture of solvation.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For 4-bromo-1H-indazol-5-amine, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding its reactivity, regioselectivity, and the energetic profiles of its synthetic transformations.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted indazoles often involves steps where multiple isomers can be formed. Transition state analysis using computational methods is crucial for predicting and explaining the observed product distributions. A key transformation for indazoles is N-alkylation, where the alkyl group can attach to either the N1 or N2 position of the indazole ring.

DFT calculations have been successfully employed to study the regioselective N-alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org These studies reveal that the reaction pathway and the stability of the transition states are highly dependent on the reaction conditions, such as the base and solvent used. For instance, in the presence of a cesium carbonate base, a chelation mechanism involving the cesium cation, the N2 nitrogen, and a carbonyl oxygen was proposed to favor the formation of the N1-alkylated product. The calculated energy barriers for the N1 and N2 alkylation transition states can quantitatively predict the experimentally observed regioselectivity.

While specific transition state analyses for the synthesis of 4-bromo-1H-indazol-5-amine are not extensively documented in the literature, the principles derived from studies on analogous systems are directly applicable. Computational modeling of key synthetic steps, such as the cyclization to form the indazole ring or subsequent functionalization reactions, would involve locating the transition state structures and calculating their corresponding activation energies. This allows for a rational understanding of the reaction kinetics and the factors governing product formation.

Table 1: Representative Calculated Energy Barriers for N-Alkylation of a Substituted Bromo-Indazole

| Reaction Pathway | Base | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| N1-Alkylation | Cs2CO3 | Lower Energy | N1-isomer |

| N2-Alkylation | Cs2CO3 | Higher Energy | N2-isomer (minor) |

| N1-Alkylation | NaH | Higher Energy | N1-isomer (minor) |

| N2-Alkylation | NaH | Lower Energy | N2-isomer |

Note: This table is illustrative and based on findings for a structurally related bromo-indazole. Specific values for 4-bromo-1H-indazol-5-amine would require dedicated computational studies.

Prediction of Regio- and Chemoselectivity in Transformations

Computational approaches are invaluable for predicting the regio- and chemoselectivity of chemical reactions involving 4-bromo-1H-indazol-5-amine. The indazole core possesses multiple reactive sites, including the two nitrogen atoms of the pyrazole ring, the amino group, and the aromatic ring which can undergo electrophilic substitution.

DFT calculations can be used to determine the relative nucleophilicity of the N1 and N2 atoms, which is a key factor in predicting the outcome of alkylation and acylation reactions. beilstein-journals.org The calculated charge distribution and the energies of the highest occupied molecular orbitals (HOMOs) localized on the nitrogen atoms can provide a quantitative measure of their reactivity.

Furthermore, computational models can predict the most likely sites for electrophilic aromatic substitution on the benzene ring of 4-bromo-1H-indazol-5-amine. By calculating the energies of the sigma complexes formed upon the attack of an electrophile at different positions, the regioselectivity of reactions such as nitration or halogenation can be predicted. These predictions are crucial for designing synthetic routes that selectively target a specific position on the molecule.

Molecular Dynamics Simulations (if relevant to its interactions or dynamics)

While specific molecular dynamics (MD) simulations for 4-bromo-1H-indazol-5-amine are not widely reported, this computational technique is highly relevant for understanding its behavior in a biological context. MD simulations can provide insights into the dynamic interactions of this molecule with biological macromolecules, such as proteins or nucleic acids, and can complement the static picture provided by molecular docking.

MD simulations could be employed to study the stability of a ligand-protein complex involving 4-bromo-1H-indazol-5-amine. By simulating the movement of the ligand within the binding pocket of a target protein over time, one can assess the durability of key interactions, such as hydrogen bonds and hydrophobic contacts. This information is valuable for lead optimization in drug discovery, as it can help to identify modifications that enhance the binding affinity and residence time of the ligand.

Furthermore, MD simulations can be used to investigate the conformational flexibility of 4-bromo-1H-indazol-5-amine and how its conformation changes upon binding to a receptor. Understanding the dynamic behavior of the molecule is essential for a complete picture of its structure-activity relationship.

In Silico Screening and Ligand Design Applications of 1H-Indazol-5-amine, 4-bromo-

The structural features of 4-bromo-1H-indazol-5-amine make it an interesting scaffold for in silico screening and ligand design. The indazole core is a known "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for 4-bromo-1H-indazol-5-amine and its derivatives can be generated based on their structural features and known biological activities.

The key pharmacophoric features of 4-bromo-1H-indazol-5-amine would likely include:

Hydrogen Bond Donors: The amino group and the N-H of the indazole ring.

Hydrogen Bond Acceptors: The nitrogen atoms of the indazole ring.

Aromatic Ring: The benzene portion of the indazole core.

Hydrophobic/Halogen Bond Feature: The bromine atom.

Once a pharmacophore model is developed, it can be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological activity. This approach can significantly accelerate the early stages of drug discovery. Studies on other amino derivatives have demonstrated the utility of pharmacophore modeling in identifying potential inhibitors of enzymes like nitric oxide synthase. cerradopub.com.br

Table 2: Potential Pharmacophoric Features of 4-bromo-1H-indazol-5-amine

| Feature | Description | Potential Interactions |

| Hydrogen Bond Donor (HBD) | -NH2 group, -NH of pyrazole | Interactions with acceptor groups on a biological target |

| Hydrogen Bond Acceptor (HBA) | Pyrazole nitrogens | Interactions with donor groups on a biological target |

| Aromatic Ring (AR) | Benzene ring | π-π stacking interactions |

| Halogen Bond Donor (XBD) | Bromine atom | Interactions with electron-rich atoms (e.g., oxygen, nitrogen) |

Molecular Docking Simulations with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used in drug discovery to understand the binding mode of a compound and to estimate its binding affinity.

Derivatives of 4-bromo-1H-indazol-5-amine can be docked into the active sites of various biological targets to explore their potential as inhibitors. For example, indazole derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov

A typical molecular docking workflow would involve:

Obtaining the three-dimensional structure of the target protein, often from the Protein Data Bank (PDB).

Preparing the structure of 4-bromo-1H-indazol-5-amine or its derivatives.

Using a docking program to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring the different poses to predict the most favorable binding mode and estimate the binding affinity.

The results of molecular docking simulations can provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. This information can guide the design of new derivatives with improved potency and selectivity. Docking studies on other indazole-containing compounds have successfully identified key interactions and guided the optimization of inhibitors for targets like ULK1. nih.gov

Role of 1h Indazol 5 Amine, 4 Bromo As a Key Synthetic Intermediate

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The indazole scaffold is a cornerstone in the synthesis of more elaborate fused heterocyclic systems. The presence of reactive handles on the 1H-Indazol-5-amine, 4-bromo- core allows for its elaboration into intricate polycyclic structures, including those containing bridgehead nitrogen atoms.

Annulation Reactions Utilizing the Indazole Core

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful strategy for building molecular complexity. The amino group of aminoindazoles is a key functional group for initiating such transformations. Research on related aminoindazole isomers demonstrates their utility in constructing fused polycyclic systems. For instance, 3-aminoindazole derivatives can undergo cascade reactions with various reagents to afford fused pyrimido[1,2-b]indazole structures. nih.govfrontiersin.org This type of reaction typically involves the initial reaction of the exocyclic amino group, followed by an intramolecular cyclization onto the indazole nitrogen, effectively building a new heterocyclic ring onto the original core.

Applying this principle to 1H-Indazol-5-amine, 4-bromo-, the C5-amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles. For example, reaction with β-ketoesters or α,β-unsaturated carbonyl compounds could initiate a sequence of addition followed by cyclization and dehydration to form novel polycyclic frameworks fused to the indazole benzene (B151609) ring. Such annulation strategies are pivotal for accessing unique chemical scaffolds that are otherwise difficult to synthesize. chim.itmdpi.com

Bridgehead Nitrogen Compounds Derived from 1H-Indazol-5-amine, 4-bromo-

Bridgehead nitrogen heterocycles are a class of compounds characterized by a nitrogen atom located at the junction of two or more rings. rsc.org This structural motif is found in numerous biologically active natural products and pharmaceuticals, but its construction represents a significant synthetic challenge. rsc.org The structure of 1H-Indazol-5-amine, 4-bromo- offers potential pathways to access these complex frameworks.

Synthetic strategies toward bridgehead nitrogen compounds often involve intramolecular cyclization reactions where a nitrogen atom acts as the nucleophile. rsc.orgnih.gov Starting from 1H-Indazol-5-amine, 4-bromo-, the C5-amino group could be elaborated with an alkyl chain containing a suitable leaving group. Subsequent intramolecular SN2 cyclization onto one of the indazole nitrogen atoms could, in principle, lead to the formation of a new ring and a bridgehead nitrogen atom. The bromine atom at C4 could be further functionalized to facilitate more complex cyclizations, making this scaffold a potential precursor for novel classes of bridgehead nitrogen heterocycles. researchgate.net

Precursor to Compounds with Potential Biological Activities in Preclinical Research

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govrsc.orgnih.gov Bromo-substituted aminoindazoles, such as 1H-Indazol-5-amine, 4-bromo-, are particularly valuable as they serve as ideal starting points for the generation of large chemical libraries for drug discovery programs. chemimpex.comchemrxiv.org

Development of Chemical Libraries Based on the 1H-Indazol-5-amine, 4-bromo- Scaffold

The generation of chemical libraries containing a common core but with diverse substituents is a cornerstone of modern drug discovery. The 1H-Indazol-5-amine, 4-bromo- scaffold is exceptionally well-suited for this purpose. The bromine atom at the C4 position is a key handle for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the introduction of a vast array of aryl and heteroaryl groups.

Numerous studies on analogous bromo-aminoindazoles highlight this strategy. For example, 5-bromo-1H-indazol-3-amine has been coupled with various substituted boronic acids to produce libraries of C5-arylated indazoles for evaluation as antitumor agents. nih.gov Similarly, a 6-bromo-3-aminoindazole intermediate was used in a Suzuki coupling as a key step in the synthesis of a library of potent kinase inhibitors. nih.gov This robust and versatile chemistry allows chemists to systematically vary the substitution pattern on the indazole core, generating hundreds of distinct molecules for high-throughput screening.

| Bromo-Indazole Precursor | Boronic Acid/Ester Partner | Resulting Coupled Product Core | Reference |

|---|---|---|---|

| 5-Bromo-1H-indazol-3-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-indazol-3-amine | nih.gov |

| 6-Bromo-3-(cyclopropanecarboxamido)-1H-indazole | 3-Ethoxycarbonylphenylboronic acid | 6-(3-Ethoxycarbonylphenyl)-3-(cyclopropanecarboxamido)-1H-indazole | nih.gov |

| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | nih.gov |

| 6-Bromo-3-iodo-1H-indazole | (3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester | 6-Bromo-3-((E)-2-(3,5-dimethoxyphenyl)vinyl)-1H-indazole | rsc.org |

Introduction of Diverse Functionalities for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a clinical drug candidate. This process involves synthesizing and testing a series of related molecules to understand how specific structural changes affect biological activity. The 1H-Indazol-5-amine, 4-bromo- scaffold provides at least two independent vectors for chemical modification, making it ideal for detailed SAR exploration.

Modification at C4: The C4-bromo position, via Suzuki or other cross-coupling reactions, allows for the exploration of a wide range of aromatic and heterocyclic substituents. This is critical for probing interactions with specific pockets in biological targets like protein kinases. nih.govnih.gov

Modification at C5: The C5-amino group can be readily converted into a variety of amides, sulfonamides, ureas, or secondary/tertiary amines. This allows for the introduction of groups that can modulate physicochemical properties (like solubility) or form key hydrogen bonds with the target protein. nih.gov

For instance, in the development of kinase inhibitors, a library of 3-amino-1H-indazol-6-yl-benzamides was synthesized. nih.gov The SAR was explored by varying the substituent derived from the boronic acid (via Suzuki coupling at the bromo-position) and by varying the amine used for the final amide bond formation, demonstrating the power of having two distinct points for diversification. nih.gov

| Scaffold Position Modified | Modification | Impact on Biological Activity | Target Class | Reference |

|---|---|---|---|---|

| C6 (via Bromo precursor) | Introduction of 3-aminobenzamide | Potent inhibition of FLT3 and PDGFRα kinases | Protein Kinases | nih.gov |

| C6 (via Bromo precursor) | Introduction of 3-(methylsulfonyl)phenyl group | Reduced activity compared to aminobenzamide | Protein Kinases | nih.gov |

| C3-Amine | Acylation with cyclopropanecarbonyl chloride | Maintained high potency against target kinases | Protein Kinases | nih.gov |

| Indazole Core | Substitution with various groups to confer selectivity | Achieved isoform selectivity for Aurora A vs. Aurora B kinases | Aurora Kinases | nih.gov |

Applications in Materials Science

While the primary focus of research on indazole derivatives has been in medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. chemimpex.com Heterocyclic compounds, particularly those with extended π-systems, are foundational to the field of organic electronics.

The 1H-Indazol-5-amine, 4-bromo- scaffold possesses features that are desirable for materials science applications. The fused aromatic indazole ring is an electron-rich system that can participate in π-π stacking interactions, which is crucial for charge transport in organic semiconductors. The ability to functionalize the scaffold at two distinct positions (C4 and C5) allows for fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, as well as its solid-state packing and morphology. researchgate.net

For example, by using palladium-catalyzed cross-coupling reactions at the C4-bromo position, various aromatic or electron-deficient/electron-rich groups can be attached to the indazole core. This modular approach could be used to synthesize novel organic dyes for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). Furthermore, the C5-amino group could be used to polymerize the molecules, leading to novel conductive polymers with the indazole unit integrated into the polymer backbone. While specific research on 1H-Indazol-5-amine, 4-bromo- in this area is limited, the fundamental properties of the scaffold suggest significant potential for its use in the development of advanced functional materials. chemimpex.com

Monomer for Polymer Synthesis

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct use of 1H-Indazol-5-amine, 4-bromo- as a monomer for polymer synthesis. The bifunctional nature of the molecule, possessing both an amine and a bromo group, theoretically allows for its participation in polymerization reactions. For instance, the amine group could undergo condensation polymerization with carboxylic acids or their derivatives, while the bromo group could be utilized in cross-coupling polymerization reactions. However, without experimental data, its reactivity, the properties of any resulting polymers, and its applicability in this area remain speculative.

Building Block for Organic Electronic Materials

Precursor to Ligands for Catalytic Systems

While direct studies on 1H-Indazol-5-amine, 4-bromo- as a ligand precursor are limited, the broader class of substituted indazoles has shown promise in the development of ligands for various catalytic applications. The nitrogen atoms in the indazole ring and the exocyclic amine group in 1H-Indazol-5-amine, 4-bromo- can act as coordination sites for metal ions, forming the basis of a ligand. The bromine atom at the 4-position offers a convenient handle for further functionalization, allowing for the synthesis of a diverse range of ligands with tailored steric and electronic properties.

A notable example in the literature demonstrates the use of a related compound, 4-bromo-1-methyl-1H-indazole, in the synthesis of an indazole/indazolium phosphine ligand. This ligand was subsequently used to form a gold(I) complex that exhibited catalytic activity. This precedent suggests that 1H-Indazol-5-amine, 4-bromo- could similarly be transformed into novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The presence of the amine group could also be exploited to create multidentate ligands, potentially enhancing the stability and catalytic performance of the resulting metal complexes.

Table 1: Potential Ligand Synthesis from 1H-Indazol-5-amine, 4-bromo-

| Ligand Type | Potential Synthetic Route | Potential Catalytic Applications |

| Phosphine Ligands | Reaction of the lithiated indazole with a chlorophosphine. | Cross-coupling reactions, hydrogenation, hydroformylation. |

| N-Heterocyclic Carbene (NHC) Ligands | N-alkylation followed by deprotonation. | Metathesis, C-H activation. |

| Multidentate N,N'-Ligands | Functionalization of the amine group with another coordinating moiety. | Oxidation, polymerization, asymmetric catalysis. |

The development of new catalytic systems is crucial for advancing chemical synthesis, and the unique structural features of 1H-Indazol-5-amine, 4-bromo- make it an intriguing candidate for the design of next-generation ligands. Further research in this area is warranted to fully explore its potential.